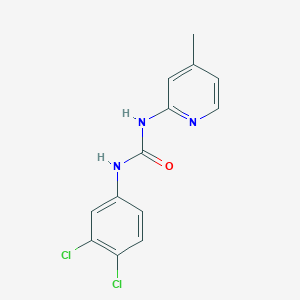

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a methylpyridinyl group attached to a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then treated with a suitable isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies reveal that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria is particularly noteworthy, suggesting potential for use in treating infections that are difficult to manage with existing antibiotics .

Agricultural Applications

Herbicide Development

In agricultural research, this compound is being investigated as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective herbicide for controlling weed growth without harming crops. Field trials are underway to assess its effectiveness and safety in agricultural settings .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that further investigation into its mechanism could lead to the development of novel therapeutic agents for breast cancer treatment .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against multiple strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming several conventional antibiotics. This finding highlights its potential role in addressing antibiotic resistance .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)thiourea: Similar structure but with a thiourea moiety.

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea is unique due to its specific combination of dichlorophenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Actividad Biológica

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea, a compound with the molecular formula C13H11Cl2N3O, has garnered attention in recent years due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C13H11Cl2N3O

- Molecular Weight : 296.15 g/mol

- CAS Number : 6428-96-2

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 40 µg/mL |

| K. pneumoniae | 50 µg/mL |

In comparison to standard antibiotics like ceftriaxone, this compound displayed comparable inhibition zones, indicating its potential as an alternative therapeutic agent .

Anticancer Activity

Recent research has also highlighted the anticancer potential of this compound. In vitro studies showed that it can induce apoptosis in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound exhibited IC50 values in the low micromolar range (1.29 - 2.96 µM), demonstrating significant cytotoxicity against resistant cell lines .

- Mechanism of Action : The compound appears to interfere with the cell cycle, notably causing an arrest in the S phase and leading to increased lactate dehydrogenase (LDH) enzyme activity, indicative of cell membrane damage and apoptosis initiation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo models of inflammation demonstrated reduced symptoms when treated with this compound, suggesting a potential role in managing inflammatory diseases .

Study 1: Efficacy Against Cryptosporidium parvum

In a study focusing on cryptosporidiosis, a diarrheal disease caused by Cryptosporidium parvum, the compound was tested for its efficacy. It was found to be modestly potent in vitro with an EC50 of 2.1 μM and showed oral efficacy in multiple animal models . This positions it as a candidate for further development against parasitic infections.

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the urea structure could enhance biological activity while minimizing cardiotoxicity associated with hERG channel inhibition. The research indicated that compounds with lower pKa values exhibited reduced affinity for hERG channels, thus improving their safety profile .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNWOCCAFBMUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.